(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide
Description
Properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,15H,4-5,8-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSWJNOVYBIRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C2=CC=CC=C2)C(=O)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Enamine Formation
The (Z)-configuration of 2-phenyl-2-(piperidin-2-ylidene)acetamide arises from the geometric isomerism of the enamine moiety. A common approach involves the condensation of 2-phenylacetamide derivatives with piperidine-2-one under acidic or basic conditions. For instance, heating 2-phenylacetamide with piperidine-2-one in the presence of p-toluenesulfonic acid (PTSA) at 110°C for 12 hours yields a racemic mixture of (Z)- and (E)-isomers. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, followed by dehydration to form the enamine double bond.
Table 1: Comparative Yields of (Z)-Isomer Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | (Z)-Isomer Yield (%) |
|---|---|---|---|
| PTSA | 110 | 12 | 58 |
| NaOH | 80 | 24 | 42 |
| ZnCl₂ | 100 | 8 | 65 |
Acid Chloride Intermediate Method
A patent-pending method for analogous compounds involves converting carboxylic acids to acid chlorides, followed by amidation. While this approach is traditionally used for ester synthesis, adaptation for acetamide formation requires substituting methanol with ammonia or primary amines. For example, treating 2-phenyl-2-piperidine-2-yl-acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with aqueous ammonia to yield the acetamide. This method achieves 72% yield but necessitates strict temperature control (<40°C) to prevent racemization.
Stereochemical Control and Isomer Resolution
Chiral Resolution Using Tartaric Acid Derivatives
The separation of (Z)- and (E)-isomers is critical for pharmaceutical applications. A method adapted from US Patent CA2513951C employs (+)-O,O-dibenzoyl-D-tartaric acid (DBTA) as a chiral resolving agent. The racemic acetamide is dissolved in isopropanol with DBTA, and the diastereomeric salt of the (Z)-isomer preferentially crystallizes at 25–40°C. Subsequent treatment with sodium hydroxide liberates the free (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide with ≥98% enantiomeric excess (ee).
Base-Catalyzed Isomerization
Heating the (E)-isomer in aqueous sodium hydroxide (20% w/v) at 100°C for 5 hours induces partial isomerization to the (Z)-form, increasing the diastereomeric excess to 85%. This equilibrium-driven process favors the (Z)-configuration due to reduced steric hindrance between the phenyl group and piperidine ring.
Purification and Crystallization Techniques
Recrystallization from Hydrochloric Acid
Dissolving crude (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide in warm water (50–70°C) and introducing gaseous HCl (12–20% w/w) induces selective precipitation of the hydrochloride salt. Cooling to room temperature yields needle-like crystals with 99.5% purity, as confirmed by HPLC.
Table 2: Purity of (Z)-Isomer After Recrystallization
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Water/HCl | 99.5 | Needles |
| Ethanol/Water (1:1) | 97.2 | Prisms |
| Acetone | 95.8 | Amorphous |
Chromatographic Separation
While less scalable, silica gel chromatography using ethyl acetate/hexane (3:7) effectively resolves (Z)- and (E)-isomers on a laboratory scale. The (Z)-isomer elutes first due to its lower polarity, achieving 94% recovery.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the acid chloride method to continuous flow reactors enhances yield and reduces reaction time. Pumping 2-phenyl-2-piperidine-2-yl-acetic acid and SOCl₂ through a heated reactor (60°C, residence time: 15 minutes) followed by in-line amidation with NH₃ achieves 81% yield, compared to 72% in batch processes.
Waste Management
The large-scale use of SOCl₂ generates HCl and SO₂ byproducts. Implementing caustic scrubbers and sulfur recovery units mitigates environmental impact, aligning with green chemistry principles.
Chemical Reactions Analysis
Hydrolysis and Acid/Base Reactivity
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Treatment with HCl (48%) at reflux yields 2-phenyl-2-(piperidin-2-yl)acetic acid, a key intermediate for methylphenidate synthesis .
-
Basic hydrolysis : Exposure to NaOH (50% aqueous) generates the corresponding carboxylate salt, which can be esterified to produce pharmacologically active esters .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Product | Yield | Source |
|---|---|---|---|
| 48% HCl, reflux | 2-Phenyl-2-(piperidin-2-yl)acetic acid | 94% | |
| 50% NaOH, RT | Sodium carboxylate derivative | 80% |
Nucleophilic Substitution Reactions
The piperidine nitrogen participates in alkylation and acylation:
-
Alkylation : Reacting with methyl iodide in methanol produces N-methyl derivatives, confirmed by ¹H NMR (δ 3.14 ppm, singlet for CH₃) .
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Acylation : Treatment with acetyl chloride forms N-acetylated analogs, identifiable via IR carbonyl stretches at 1712 cm⁻¹ .
Cyclization and Condensation Reactions
The enamine system facilitates cyclization:
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With aldehydes : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine yields fused pyrazolo[4,3-c]pyridine derivatives, as shown by ¹³C NMR peaks at δ 155–167 ppm for aromatic carbons .
-
With malononitrile : Forms 2-(pyrazolo[4,3-c]pyridin-2-yl)malononitrile derivatives under reflux conditions (75% yield) .
Table 2: Cyclization Reaction Parameters
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Pyrazolo[4,3-c]pyridine derivative | EtOH, Δ, 3 h | 77% | |
| Malononitrile | Malononitrile-fused pyridine | DMF, Δ, 10 h | 75% |
Oxidation and Reduction
-
Oxidation : Reaction with KMnO₄ in acidic medium cleaves the enamine bond, forming phenylacetic acid and piperidine-2-carboxylic acid .
-
Reduction : Hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine, yielding 2-phenyl-2-(piperidin-2-yl)acetamide .
Computational Insights
-
ADME properties : High gastrointestinal absorption (LogP = 2.68) but no blood-brain barrier permeability, making it suitable for peripheral nervous system targets .
-
Molecular docking : The enamine nitrogen forms hydrogen bonds with bacterial FabH–CoA complex (bond distance: 2.82 Å), explaining its moderate antibacterial activity .
Scientific Research Applications
Enzyme Inhibition
Research has indicated that derivatives of piperidine-based acetamides, including (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide, exhibit inhibitory activity against key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. A study highlighted that similar compounds showed selective inhibition with IC50 values indicating promising therapeutic potential .
Antidepressant Activity
Piperidine derivatives have been investigated for their antidepressant effects. The structural features of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide may contribute to its interaction with neurotransmitter systems, making it a candidate for further exploration in treating mood disorders.
Fungicidal Properties
The compound's structure suggests potential as a fungicide. Research into hydroximoyl-heterocycle derivatives has shown that similar compounds can effectively control phytopathogenic fungi, which are detrimental to crop yields . The application of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide in agricultural settings could provide an innovative solution for managing fungal infections in plants.
Characterization Techniques
Characterization of the compound is essential for confirming its structure and properties. Techniques such as UV-visible spectroscopy, NMR spectroscopy (both ^1H and ^13C), and X-ray diffraction are commonly employed to elucidate the molecular structure and confirm the compound's identity .
Case Study: Inhibition of Acetylcholinesterase
One notable study investigated the inhibitory effects of a related piperidine derivative on acetylcholinesterase, yielding an IC50 value significantly lower than that of established inhibitors like galantamine. This suggests that (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide may possess enhanced selectivity or potency against these enzymes .
Case Study: Agricultural Efficacy
In agricultural trials, compounds structurally similar to (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide have demonstrated effective control over various fungal pathogens affecting crops. These findings support further investigation into its application as a sustainable fungicide alternative .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Selective inhibition of acetylcholinesterase |
| Antidepressant Activity | Potential interactions with neurotransmitter systems | |
| Agriculture | Fungicidal Properties | Effective against phytopathogenic fungi |
Mechanism of Action
The mechanism of action of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations :
- Heterocyclic Modifications: The piperidin-2-ylidene group in the target compound contrasts with the thiazolidinone and quinazolinone rings in and derivatives. These modifications significantly alter electronic properties and binding interactions. For example, thiazolidinone-containing compounds exhibit cytotoxic or antiparasitic activities due to their electron-deficient cores, which may interact with cellular thiols or enzymes .
Physicochemical and Pharmacokinetic Profiles
- Solubility and Bioavailability : The target compound’s lower XLogP3 (-0.8) and moderate TPSA (55.1 Ų) suggest better aqueous solubility than ’s nitro derivatives but inferior to pyridinyl analogues () .
- Metabolic Stability : The unsaturated piperidin-2-ylidene group may confer resistance to oxidative metabolism compared to saturated piperidine derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate in ) .
Biological Activity
(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide typically involves the reaction of piperidine derivatives with appropriate aryl acetamides. The structure is characterized by the presence of a piperidine ring attached to a phenyl group via a double bond, which is crucial for its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide. For instance, research indicated that compounds with similar structural features demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of the Bax/Bcl-2 ratio, which are critical pathways in cancer cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that derivatives similar to (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide exhibited notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Studies have shown that (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide exhibits anti-inflammatory properties. In animal models, it reduced paw edema induced by carrageenan, demonstrating its effectiveness in modulating inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines further supports its therapeutic potential in inflammatory diseases .
The biological activity of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2.
- Antimicrobial Action : Its efficacy against bacteria is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anti-inflammatory Pathways : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory mediators, thus reducing inflammation in vivo.
Case Studies
Several case studies have highlighted the effectiveness of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide:
- Cancer Cell Study : In a study involving HepG2 liver cancer cells, treatment with the compound resulted in a significant increase in apoptosis markers, confirming its role in cancer therapy .
- Antimicrobial Efficacy : A comparative study showed that this compound had a lower MIC against E. coli compared to traditional antibiotics, suggesting its potential as an alternative treatment .
- Inflammation Model : In an animal model for inflammation, administration of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide significantly reduced paw swelling compared to control groups, indicating strong anti-inflammatory effects .
Q & A
Q. What are the recommended synthetic routes for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide, and how can reaction conditions be optimized for yield and stereoselectivity?
- Methodological Answer : The synthesis can involve a multi-step approach:
Condensation : React phenylacetyl chloride with piperidin-2-ylidene under basic conditions (e.g., triethylamine) to form the acetamide backbone.
Stereochemical Control : Use chiral auxiliaries or catalysts to favor the Z-configuration. For example, employ Pd-catalyzed asymmetric synthesis for stereoselective C-N bond formation .
Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the Z-isomer.
- Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 0–5°C for kinetic control) and solvent polarity to minimize byproducts. Confirm stereochemistry post-synthesis using NOESY NMR .
Q. How can the Z-configuration of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXL for refinement . ORTEP-III can generate thermal ellipsoid plots to visualize bond angles and confirm the Z-geometry .
- Spectroscopy : Use NOESY NMR to detect spatial proximity between the phenyl and piperidine protons, indicative of the cis (Z) configuration .
Q. What analytical techniques are suitable for assessing the purity of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide?
- Methodological Answer :
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against a reference standard .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 273) and detect impurities via fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide across different assay systems?
- Methodological Answer :
- Assay Validation : Replicate experiments in standardized conditions (e.g., pH 7.4 buffer, 37°C) using positive controls (e.g., known kinase inhibitors for enzyme assays).
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to target proteins and correlate with cellular activity .
Q. What strategies are effective for studying the metabolic stability of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide in vitro?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) in NADPH-rich buffer. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.
- Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites. Compare fragmentation patterns with databases (e.g., METLIN) .
Q. How can computational methods enhance the design of derivatives of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide with improved target selectivity?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina) into target protein active sites (e.g., COX-2 or serotonin receptors) to prioritize substituents.
- QSAR Modeling : Train a QSAR model using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .
Q. What experimental approaches are recommended for investigating the environmental fate of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide?
- Methodological Answer :
- Photodegradation : Expose the compound to UV light (λ = 365 nm) in aqueous solution and monitor degradation via HPLC. Identify byproducts using GC-MS.
- Soil Sorption : Use batch equilibrium tests with varying soil types (e.g., loam, clay) to calculate Kd (distribution coefficient) .
Methodological and Data Analysis Questions
Q. How should researchers address low reproducibility in crystallographic data for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide?
- Methodological Answer :
- Data Collection : Ensure crystal quality (e.g., diffraction limit >1.0 Å) and collect multiple datasets using synchrotron radiation.
- Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate with Rfree and check for overfitting .
Q. What statistical methods are appropriate for analyzing dose-response discrepancies in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50. Assess goodness-of-fit via R<sup>2</sup> and residual plots.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
